molecular formula C19H13ClN4O B2826904 4-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide CAS No. 847387-59-1

4-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

Cat. No.: B2826904
CAS No.: 847387-59-1
M. Wt: 348.79
InChI Key: NOGGAOJEBBYJGG-UHFFFAOYSA-N
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Description

4-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that features a benzamide core substituted with a 4-chloro group and an imidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Scientific Research Applications

4-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts .

Future Directions

The potential of various derivatives of these skeletons to be used not only as drugs, but also as organoelectronic materials; fluorescent materials, etc. cannot be ignored . This suggests that there is a wide scope for future research and development in this area. The World Health Organization has taken the initiative to develop new TB drugs , indicating potential future directions in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step reactions. One common approach is the condensation of 4-chlorobenzoic acid with 2-aminobenzimidazole, followed by cyclization to form the imidazo[1,2-a]pyrimidine ring. The reaction conditions often include the use of catalysts such as zinc chloride or silica sulfuric acid, and solvents like dimethylformamide (DMF) or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Green chemistry approaches, such as catalyst-free reactions and the use of environmentally benign solvents, are also being explored .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions are generally carried out under controlled temperatures ranging from 0°C to 100°C, depending on the specific reaction. Solvents like acetonitrile, dichloromethane, and ethanol are commonly used .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: Known for their anticancer and antimicrobial activities.

    Benzo[4,5]imidazo[1,2-a]pyridines: Used in the development of drugs for various diseases.

    4,5-disubstituted pyrimidine analogs: Investigated for their anti-inflammatory properties

Uniqueness

4-chloro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide stands out due to its unique combination of a benzamide core with an imidazo[1,2-a]pyrimidine moiety, which imparts distinct biological activities and chemical reactivity. This makes it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4-chloro-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN4O/c20-15-7-5-13(6-8-15)18(25)22-16-4-1-3-14(11-16)17-12-24-10-2-9-21-19(24)23-17/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGGAOJEBBYJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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